![molecular formula C4H9Br2N B582379 3-Bromopyrrolidine hydrobromide CAS No. 1262769-75-4](/img/structure/B582379.png)
3-Bromopyrrolidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopyrrolidine hydrobromide is a chemical compound with the molecular formula C4H9Br2N . It has an average mass of 230.929 Da and a monoisotopic mass of 228.910156 Da . It is employed as an intermediate for pharmaceuticals .
Synthesis Analysis
Pyrrolidine is a versatile scaffold used in drug discovery for the synthesis of biologically active compounds . The synthesis of several 1-substituted-3-bromopyrrolidines has been described in the literature . A unique technique of halopyrrolidine synthesis, which virtually eliminates self-quaternization, has also been presented .
Molecular Structure Analysis
The molecular structure of 3-Bromopyrrolidine hydrobromide consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, substituted at the 3-position with a bromine atom .
Scientific Research Applications
Enantioselective Synthesis
3-Bromopyrrolidine hydrobromide plays a pivotal role in the enantioselective synthesis of complex molecules. Research highlights its use in an amino-thiocarbamate catalyzed bromoaminocyclization process, leading to the production of 2-substituted 3-bromopyrrolidines. These intermediates are versatile building blocks, enabling further transformations into diverse functional molecules like dihydropyrroles and substituted pyrrolidines, underscoring its significance in synthetic organic chemistry (Chen, Yeung, & Zhou, 2012).
Novel Protocol for 3-Amino-2-methylpyrrolidines
The compound has been utilized in innovative protocols for synthesizing 3-amino-2-methylpyrrolidines, which are essential in the development of pharmaceuticals like the antipsychotic emonapride. This process involves a multi-step procedure, including reductive ring closure, O-deprotection, ring expansion, and nucleophilic displacement, demonstrating its versatility and importance in the realm of medicinal chemistry (D’hooghe, Aelterman, & de Kimpe, 2009).
CO2 Capture by Task-Specific Ionic Liquids
In the field of environmental chemistry, 3-bromopyrrolidine hydrobromide has contributed to the development of task-specific ionic liquids for CO2 capture. This involves its reaction with 1-butyl imidazole, leading to the formation of an ionic liquid with an appended amine group capable of reversibly sequestering CO2. This property makes it comparable to commercial amine sequestering agents, highlighting its potential in addressing global environmental challenges (Bates, Mayton, Ntai, & Davis, 2002).
Palladium-mediated N-arylation
In the field of catalysis, 3-bromopyrrolidine hydrobromide has shown its utility in the palladium-mediated N-arylation of heterocyclic diamines. This process demonstrates the compound's role in achieving selective arylation, which is crucial in the synthesis of various pharmaceuticals and fine chemicals (Cabello-Sanchez, Jean, Maddaluno, Lasne, & Rouden, 2007).
Synthesis of Phosphonic–Hydroxamic Acid Derivatives
3-Bromopyrrolidine hydrobromide has been instrumental in the synthesis of novel antibiotic derivatives, showcasing its importance in the discovery and development of new therapeutic agents. This involves a series of reactions including Michaelis–Arbusov reaction, alkylation, and hydrogenolysis, further emphasizing its versatility in synthetic organic chemistry (Owotoki, Geffken, & Kurz, 2006).
Safety And Hazards
3-Bromopyrrolidine hydrobromide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, contact with skin, eyes, or clothing, and ingestion or inhalation. It should be stored in a well-ventilated place and kept container tightly closed .
properties
IUPAC Name |
3-bromopyrrolidine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.BrH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDJSWROXIUGAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735291 |
Source
|
Record name | 3-Bromopyrrolidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrrolidine hydrobromide | |
CAS RN |
1262769-75-4 |
Source
|
Record name | 3-Bromopyrrolidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1262769-75-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.